molecular formula C9H9BrO3 B2682307 2-(2-Bromo-6-methylphenoxy)acetic acid CAS No. 25141-18-8

2-(2-Bromo-6-methylphenoxy)acetic acid

Cat. No.: B2682307
CAS No.: 25141-18-8
M. Wt: 245.072
InChI Key: WUWCONUJYMXFPI-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-methylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₉BrO₃ It is characterized by the presence of a bromine atom and a methyl group attached to a phenoxyacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-methylphenoxy)acetic acid typically involves the bromination of 2-methylphenol followed by etherification and subsequent carboxylation. The general steps are as follows:

    Bromination: 2-Methylphenol is treated with bromine in the presence of a suitable catalyst to yield 2-bromo-6-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 2-(2-substituted-6-methylphenoxy)acetic acid derivatives.

    Oxidation: Formation of 2-(2-bromo-6-carboxyphenoxy)acetic acid.

    Reduction: Formation of 2-(2-bromo-6-methylphenoxy)ethanol.

Scientific Research Applications

2-(2-Bromo-6-methylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-methylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and phenoxyacetic acid moiety can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-methylphenoxy)acetic acid
  • 2-(2-Fluoro-6-methylphenoxy)acetic acid
  • 2-(2-Iodo-6-methylphenoxy)acetic acid

Uniqueness

2-(2-Bromo-6-methylphenoxy)acetic acid is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

2-(2-bromo-6-methylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWCONUJYMXFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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